4,4'-Dimethoxy-4''-fluorotrityl alcohol

Description

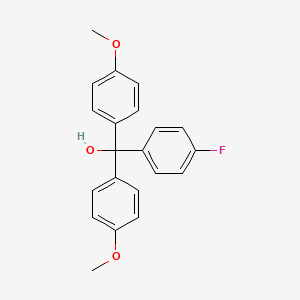

4,4'-Dimethoxy-4''-fluorotrityl alcohol (CAS: Not available; Cat. No. PI-23233) is a trityl alcohol derivative with the molecular formula C₂₁H₁₉FO₃. It features a central carbon atom bonded to three aromatic rings: two para-methoxy-substituted phenyl groups and one para-fluoro-substituted phenyl group. This compound is primarily utilized as a protecting group in oligonucleotide synthesis, where its fluorinated trityl moiety enhances hydrophobicity and facilitates purification via fluorous-phase separation .

Properties

Molecular Formula |

C21H19FO3 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

(4-fluorophenyl)-bis(4-methoxyphenyl)methanol |

InChI |

InChI=1S/C21H19FO3/c1-24-19-11-5-16(6-12-19)21(23,15-3-9-18(22)10-4-15)17-7-13-20(25-2)14-8-17/h3-14,23H,1-2H3 |

InChI Key |

ZVOWVUMJZLRAEV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dimethoxy-4’'-fluorotrityl alcohol typically involves the reaction of 4-fluorobenzophenone with methoxybenzene under acidic conditions. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the methoxy groups are introduced via electrophilic aromatic substitution. The final product is obtained by the reduction of the intermediate ketone to the corresponding alcohol using a reducing agent such as sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Dimethoxy-4’'-fluorotrityl alcohol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dimethoxy-4’'-fluorotrityl alcohol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluorine atom or methoxy groups.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted trityl alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-Dimethoxy-4’'-fluorotrityl alcohol has several applications in scientific research:

Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.

Biology: The compound can be used to modify biomolecules for studying their interactions and functions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4’-Dimethoxy-4’'-fluorotrityl alcohol involves its ability to act as a protecting group. The methoxy and fluorine substituents provide steric hindrance and electronic effects that stabilize the compound and prevent unwanted side reactions. The hydroxyl group can be selectively deprotected under mild acidic conditions, allowing for the controlled release of the protected functional group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4,4'-Dimethoxy-3''-fluorotrityl Alcohol

Molecular Formula: C₂₁H₁₉FO₃ (identical to the target compound) Key Difference: The fluorine atom is positioned at the meta position (3'') instead of the para position (4'') on the third phenyl ring. This isomer (Cat. No. PI-23232) is less commonly reported in oligonucleotide synthesis, suggesting para-fluoro derivatives are preferred for optimal stability .

Halogen-Substituted Trityl Alcohols

3-Bromo-4',4''-dimethoxytrityl Alcohol

Molecular Formula: C₂₁H₁₉BrO₃ Key Difference: Bromine replaces fluorine at the 3-position, increasing steric bulk and polarizability. Impact: Bromine’s larger atomic radius may hinder nucleophilic attack during deprotection.

4-Bromo-3',3''-difluorotrityl Alcohol

Molecular Formula : C₁₉H₁₃BrF₂O

Key Difference : Combines bromine (4-position) and two fluorine atoms (3',3'' positions).

Impact : The mixed halogenation creates a strong electron-deficient aromatic system, enhancing resistance to oxidation. However, steric hindrance from bromine may reduce compatibility in solid-phase synthesis .

4,4'-Difluorobenzhydrol

Molecular Formula : C₁₃H₁₀F₂O

Key Difference : Simpler benzhydrol structure with two para-fluoro groups.

Impact : Reduced steric bulk improves solubility in polar solvents but offers weaker protection stability compared to trityl alcohols. Primarily used in small-molecule synthesis rather than oligonucleotide workflows .

Multi-Fluorinated Trityl Alcohols

4,4',4''-Trifluorotrityl Alcohol

Molecular Formula : C₁₉H₁₃F₃O

Key Difference : Three para-fluoro substituents across all phenyl rings.

Impact : Enhanced electron-withdrawing effects increase acid lability, enabling faster deprotection. However, excessive fluorination may lead to undesired interactions in fluorous-phase separations .

5’-O-[4,4’-Dimethoxy-4’’-(Perfluorodecyl)trityl] Derivatives

Key Difference : Incorporates a long perfluorodecyl chain instead of a single fluorine.

Impact : Extreme hydrophobicity improves phase separation efficiency but complicates synthesis and purification. These derivatives are reserved for specialized applications, such as long oligonucleotide (30–100-mer) production .

Non-Fluorinated Analogs

4,4'-Dimethoxytrityl Alcohol (DMTr-OH)

Molecular Formula : C₂₀H₂₀O₃

Key Difference : Lacks fluorine substituents.

Impact : The benchmark protecting group in oligonucleotide synthesis. Absence of fluorine reduces hydrophobicity, necessitating alternative purification methods (e.g., reversed-phase chromatography). DMTr-OH is less stable under acidic conditions than fluorinated analogs .

Comparative Data Table

| Compound Name | Molecular Formula | Substituent Positions | Key Applications | Stability (Acid Lability) |

|---|---|---|---|---|

| 4,4'-Dimethoxy-4''-fluorotrityl | C₂₁H₁₉FO₃ | 4,4'-OCH₃; 4''-F | Oligonucleotide synthesis | High (moderate cleavage) |

| 4,4'-Dimethoxy-3''-fluorotrityl | C₂₁H₁₉FO₃ | 4,4'-OCH₃; 3''-F | Niche synthesis | Moderate |

| 4,4',4''-Trifluorotrityl | C₁₉H₁₃F₃O | 4,4',4''-F | Rapid deprotection workflows | Very High (fast cleavage) |

| 4,4'-Difluorobenzhydrol | C₁₃H₁₀F₂O | 4,4'-F | Small-molecule protection | Low |

| DMTr-OH | C₂₀H₂₀O₃ | 4,4'-OCH₃ | Standard oligonucleotide synthesis | Moderate |

Biological Activity

4,4'-Dimethoxy-4''-fluorotrityl alcohol is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, particularly focusing on its antimicrobial, anti-inflammatory, and neuroprotective effects. The discussion includes relevant case studies, research findings, and data tables summarizing key results.

This compound is structurally characterized by the presence of methoxy and fluorine substituents on a trityl alcohol backbone. This unique structure may influence its interaction with biological systems.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, phenolic compounds and aromatic alcohols have demonstrated growth inhibition and lethal effects against various bacterial strains, particularly Gram-negative bacteria. The mechanism of action is thought to involve alterations in membrane integrity and interference with protein synthesis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Hydroxybenzyl alcohol | Staphylococcus aureus | 32 µg/mL |

| 4-Methoxyphenyl ethanol | Escherichia coli | 16 µg/mL |

| This compound | TBD (Further testing needed) | TBD |

Neuroprotective Activity

Neuroprotective effects are another area of interest for compounds related to this compound. Research indicates that certain aromatic alcohols can exhibit sedative and hypnotic activities by interacting with central nervous system pathways . The potential for neuroprotection may be linked to antioxidant properties and modulation of neurotransmitter systems.

Table 2: Neuroprotective Effects of Related Compounds

| Compound | Assessed Activity | Result |

|---|---|---|

| 4-Hydroxybenzyl alcohol | Sedative effect | Significant at 10 mg/kg |

| Gastrodin | Neuroprotection | Improved cognitive function |

| This compound | TBD (Further testing needed) | TBD |

Q & A

Q. How can researchers develop validated HPLC-MS/MS methods for quantifying trace impurities in fluorinated trityl alcohols?

- Methodological Answer : Use a multi-step approach: (i) Column selection : C18 or phenyl-hexyl columns for fluorinated analytes. (ii) Ionization optimization : ESI+ mode for trityl cations. (iii) Method validation : Assess linearity (R² > 0.995), LOD/LOQ (≤ 0.1%), and recovery rates (90–110%) using spiked samples .

Q. What computational tools predict the reactivity of fluorinated trityl alcohols in novel reaction environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.